6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine
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Overview
Description
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H12N4 and its molecular weight is 200.245. The purity is usually 95%.
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Scientific Research Applications
Antihypertensive Activity
Research has shown that derivatives of pyrido[2,3-d]pyrimidin-7-amine, closely related to "6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine," exhibit antihypertensive activity in hypertensive rats. These compounds lower blood pressure in a gradual and sustained manner, with daily oral doses maintaining normalized blood pressure levels. The effect of structural variation on activity highlights the potential therapeutic applications of such compounds in hypertension management (L. Bennett et al., 1981).
Synthesis and Characterization
The synthesis and characterization of pyrazole derivatives, including a compound structurally similar to "this compound," have been reported. These compounds have shown potential biological activity against breast cancer and microbes, suggesting their significance in the development of new therapeutic agents (A. Titi et al., 2020).
Coordination Chemistry
Studies on the selective coordination of zinc(II) with pyridine and pyrimidine derivatives have been conducted. These investigations provide valuable insights into the design of coordination polymers with potential applications in material science and catalysis (Y. Klein et al., 2014).
Insecticidal and Antibacterial Potential
Compounds linking pyrimidine and pyrazole have been synthesized and evaluated for their insecticidal and antibacterial properties. This research opens avenues for the development of new pesticides and antimicrobial agents, addressing the growing need for effective solutions in agriculture and public health (P. P. Deohate et al., 2020).
Ligand Development for Receptors
Research on 2-aminopyrimidine-containing ligands for the histamine H4 receptor indicates the potential of pyrimidine derivatives in developing new therapeutic agents for inflammation and pain management. These studies contribute to the understanding of receptor-ligand interactions and the exploration of novel drug candidates (R. Altenbach et al., 2008).
Mechanism of Action
Target of Action
The primary target of 6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine is Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .
Mode of Action
It is known to interact with methionine aminopeptidase 1, potentially altering its function .
Biochemical Pathways
Given its target, it likely impacts pathways related to protein synthesis and maturation .
Result of Action
It is being researched as a small molecule inhibitor of cancer cell growth.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes and proteins
Cellular Effects
It is known that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and can have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with various enzymes and cofactors .
Transport and Distribution
It is known that this compound interacts with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles .
Properties
IUPAC Name |
6-methyl-N-(5-methylpyridin-2-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4/c1-8-3-4-10(12-6-8)15-11-5-9(2)13-7-14-11/h3-7H,1-2H3,(H,12,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCJNYYVGMRESF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC=NC(=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.